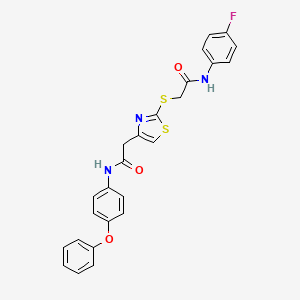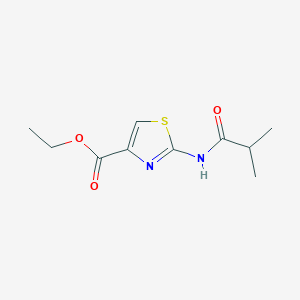![molecular formula C25H28N2O7 B2472392 Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-26-4](/img/structure/B2472392.png)
Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including an isoquinoline group, an ethylamino group, and multiple methoxy groups . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the isoquinoline group might be introduced via a Pictet-Spengler reaction or a similar cyclization process . The ethylamino group could potentially be added via a reductive amination or an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms . The isoquinoline group would likely contribute to the rigidity of the molecule, while the ethylamino and methoxy groups could provide some flexibility.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoquinoline group is known to undergo various reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling . The ethylamino group could potentially be involved in reactions with carbonyl compounds or other electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple oxygen atoms could increase its polarity and potentially its solubility in polar solvents. The isoquinoline group might contribute to its UV-visible absorption properties.Scientific Research Applications
Crystal Structure and Analysis : The compound shows unique crystal structure features with significant hydrogen bonding and π–π interactions, which contribute to its three-dimensional network structure. This characteristic is essential for understanding the material's physical and chemical properties (Baba et al., 2019).
Corrosion Inhibition : In a theoretical study, derivatives of the compound were investigated for their efficiency as corrosion inhibitors. Quantum chemical calculations revealed a correlation between the molecular structure of these compounds and their inhibition efficiency, suggesting their potential use in protecting metals like copper from corrosion (Zarrouk et al., 2014).
Anticancer Properties : Studies have identified derivatives of this compound as potential topoisomerase I-targeting agents with potent cytotoxic activity. This suggests their potential application in cancer treatment, particularly in therapies targeting specific DNA processes in cancer cells (Ruchelman et al., 2004).
Antimicrobial Activity : Certain quinazoline derivatives, related to the compound , have been synthesized and tested for antimicrobial activities. These compounds showed promising antibacterial and antifungal properties, indicating potential for pharmaceutical applications in treating infections (Desai et al., 2007).
Chemical Synthesis and Reactivity : Research has explored the synthetic pathways and reactivity of related compounds, providing insights into the chemical behavior and potential applications in synthesizing new chemical entities with desirable properties (Shemchuk et al., 2010).
JNK Inhibition for Disease Treatment : Derivatives of the compound have been studied for their potential as inhibitors of the c-Jun N-terminal kinases (JNK), a target for treating various diseases. The structural analysis and molecular docking studies of these compounds provide valuable information for drug development (Abad et al., 2020).
properties
IUPAC Name |
ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7/c1-4-33-24(29)16-34-20-7-5-6-19-18(20)11-13-27(25(19)30)15-23(28)26-12-10-17-8-9-21(31-2)22(14-17)32-3/h5-9,11,13-14H,4,10,12,15-16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJQOLIDRXHIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)
![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)


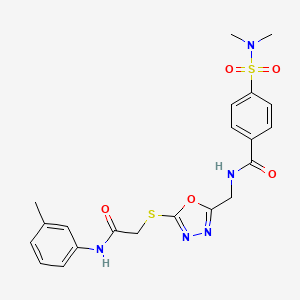
![7-benzyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2472316.png)
![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)
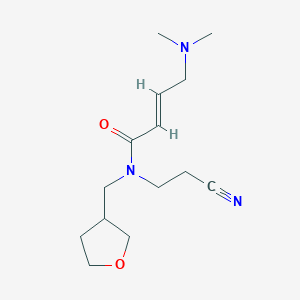
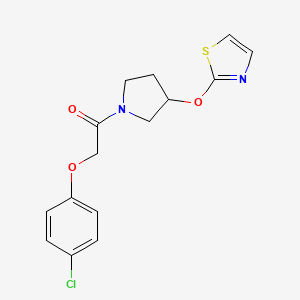
![8-(4-methoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2472323.png)
![(2S)-4-(1-Bicyclo[1.1.1]pentanyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2472326.png)
![Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2472329.png)
